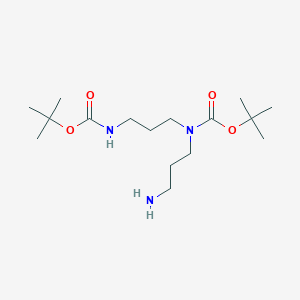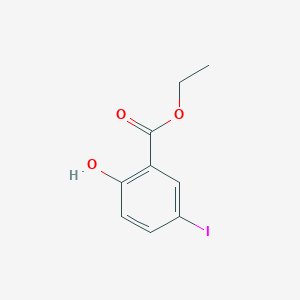
1,2,3-Trimethyl-1H-indol-5-carbonsäure
Übersicht
Beschreibung
1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of indole derivatives, including 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the preparation of indole derivatives, such as the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1,2,3-Trimethyl-1H-indole-5-carboxylic acid has a molecular weight of 203.24 .Wirkmechanismus
Biochemical Pathways:
Indole derivatives, including indole-5-carboxylic acid, are significant heterocyclic systems found in natural products and drugs
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include pH, temperature, and the presence of other molecules. For instance, acidic conditions may affect its solubility and stability.
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TMI in laboratory experiments is its relative stability and ease of synthesis. TMI can be synthesized from a variety of starting materials and is relatively stable in aqueous solutions. However, TMI is not very soluble in water and is also sensitive to light and heat. As such, it must be handled with care and stored in a cool, dark place.
Zukünftige Richtungen
The potential applications of TMI are vast and varied, and there are many possible future directions for research. For example, further research could be conducted on the mechanism of action of TMI and its effects on various enzymes and receptors. In addition, further research could be conducted on the potential therapeutic applications of TMI, such as its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted on the potential use of TMI as an intermediate in the synthesis of natural products and pharmaceuticals.
Synthesemethoden
TMI can be synthesized from a variety of starting materials, including indole-3-carboxaldehyde, indole-3-carboxylic acid, and indole-3-acetic acid. The most common method for the synthesis of TMI is the reaction of indole-3-carboxylic acid with dimethylformamide (DMF) in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of 1,2,3-trimethyl-1H-indole-5-carboxylic acid and dimethylformamide dimethyl acetal (DMFDMA). The TMI can then be isolated from the reaction mixture by chromatography.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Bildgebung
Indol-Derivate werden bei der Entwicklung von fluoreszierenden Sonden für die biomedizinische Bildgebung eingesetzt. Diese Sonden können für die Echtzeit-Bildgebung verschiedener biologischer Prozesse wie Tumorwachstum, akute Ischämie und die Expression spezifischer Rezeptoren wie Integrin in lebenden Organismen eingesetzt werden .
Krebstherapie
Indole wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Sie können als biologisch aktive Verbindungen wirken, die auf Krebszellen abzielen und einen Weg zur Entwicklung neuer Krebsmedikamente bieten .
Antimikrobielle Wirkstoffe
Die antimikrobiellen Eigenschaften von Indol-Derivaten machen sie zu Kandidaten für die Behandlung von Infektionen, die durch Bakterien und andere Mikroben verursacht werden. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika .
Neurologische Erkrankungen
Einige Indol-Derivate werden auf ihre Rolle bei der Behandlung neurologischer Erkrankungen untersucht. Ihre Wechselwirkung mit verschiedenen biologischen Wegen kann zu neuen Behandlungen für diese Erkrankungen führen .
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Derivat von Indol, ist ein Pflanzenhormon, das das Wachstum und die Entwicklung höherer Pflanzen reguliert. Diese Anwendung ist bedeutsam in der Landwirtschaft und der botanischen Forschung .
Interaktion mit der Darmflora
Indol-Derivate sind an Interaktionen mit der Darmflora beteiligt und beeinflussen verschiedene physiologische Prozesse. Sie können bestimmte Rezeptoren wie AHR (Arylhydrocarbon-Rezeptor) aktivieren, der eine Rolle bei der Aufrechterhaltung der Darmbakterien-Homöostase spielt .
Biochemische Analyse
Biochemical Properties
They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1,2,3-trimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXNYCNGNFJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346044 | |
| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356773-97-2 | |
| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trimethyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



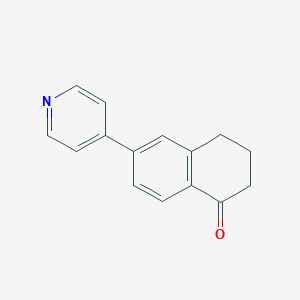
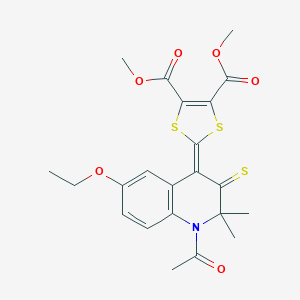

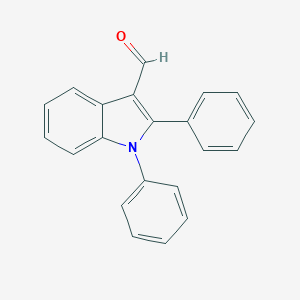
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)




![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
